Bitertanol, (R,R)-(+/-)-
Description
Historical Trajectory and Significance of Triazole Fungicides
The development of triazole fungicides marked a significant milestone in agricultural disease management. The first 1,2,4-triazole (B32235) fungicide was developed in the mid-1960s, but it was the introduction of triadimefon (B1683231) by Bayer in 1976 that revolutionized the field. solarchem.cnapsnet.org This new class of fungicides offered systemic, curative, and protective activity at low application rates, controlling a broad spectrum of major cereal diseases caused by Ascomycetes and Basidiomycetes. apsnet.org
The success of triadimefon spurred the development of numerous other triazole fungicides over the following decades, each with improvements in potency, plant safety, and spectrum of activity. apsnet.org Today, there are over 40 different triazole fungicides, with many registered for agricultural use worldwide. solarchem.cnresearchgate.net They are highly effective against diseases such as powdery mildews, rusts, and leaf-spotting fungi.
The mode of action for triazole fungicides is the inhibition of the C14-demethylase enzyme, which is crucial for the production of ergosterol (B1671047), a key component of fungal cell membranes. nih.gov This specific, single-site mode of action, however, also makes them prone to the development of fungal resistance, a significant challenge that requires careful management strategies like using fungicide mixtures. apsnet.org Despite this, triazoles remain a cornerstone of modern agriculture, significantly contributing to food security by protecting crops from devastating fungal diseases. fungalinfectiontrust.org
Academic Context and Research Focus on (R,R)-(+/-)-Bitertanol in Plant Protection
Bitertanol (B1667530) is a chiral compound, meaning it exists as multiple stereoisomers—specifically, four stereoisomers. acs.orgnih.gov Much of the academic research on bitertanol has centered on understanding the distinct biological activities and environmental fates of these individual stereoisomers. cabidigitallibrary.orgresearchgate.net Until recently, research at the stereoisomer level was limited. cabidigitallibrary.orgresearchgate.netx-mol.com
The differential activity of the stereoisomers has been investigated through molecular docking studies. These studies have examined the binding distances between the nitrogen atom in the heterocyclic ring of each stereoisomer and the central iron atom in the target protein, ferriporphyrin. cabidigitallibrary.org The results suggest a correlation between a shorter binding distance and higher bioactivity. cabidigitallibrary.org
Furthermore, research has focused on developing analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify the individual stereoisomers of bitertanol in various matrices like soil and produce. acs.orgnih.gov This is crucial for studying the stereoselective degradation of bitertanol in the environment. For example, studies in cucumber have shown that (1R,2S)-bitertanol and (1R,2R)-bitertanol degrade more rapidly. acs.orgnih.gov
Overview of Current Research Landscape and Future Inquiries
Future research will likely continue to explore the development of enantioselective synthesis methods to produce pure, highly active stereoisomers. There is also a need for more comprehensive environmental fate studies that consider the distinct behaviors of each stereoisomer in different environmental compartments. This includes investigating stereoselective metabolism in crop plants to better understand residue profiles.
The development of rapid, sensitive, and field-applicable methods for detecting pesticide residues, including specific stereoisomers, is another critical area of ongoing research. researchgate.netmdpi.com This is essential for ensuring food safety and compliance with international trade regulations, which are increasingly considering the specific toxicological profiles of individual isomers. mdpi.comacs.org
Furthermore, as fungal pathogens continue to develop resistance to existing fungicides, the search for new modes of action and resistance-breaking compounds remains a priority for the agrochemical industry. nih.govmdpi.com For established classes like triazoles, this includes designing new molecules that can overcome resistance mechanisms. nih.gov The integration of chemical control with other strategies, such as genetic resistance in crops and the use of biopesticides, will be crucial for sustainable agriculture in the future. apsnet.org
Interactive Data Tables
Stereoselective Bioactivity of Bitertanol Isomers
| Stereoisomer | Relative Bioactivity (Compared to least active isomer) | Inhibition of Botrytis cinerea Spore Germination |
| (1S,2R)-Bitertanol | 4.3 - 314.7 times more potent cabidigitallibrary.orgresearchgate.net | 10.2 times greater than (1R,2S)-bitertanol cabidigitallibrary.org |
| (1R,2S)-Bitertanol | Lower potency | Baseline for comparison cabidigitallibrary.org |
| (1R,2R)-Bitertanol | Lower potency | Data not specified |
| (1S,2S)-Bitertanol | Lower potency | Data not specified |
Degradation of Bitertanol Stereoisomers in Cucumber
| Stereoisomer | Degradation Rate | Enantiomeric Fraction (EF) |
| (1R,2S)-Bitertanol | Preferentially degraded acs.orgnih.gov | 0.5 to 0.43 at 7 days acs.orgnih.gov |
| (1R,2R)-Bitertanol | Preferentially degraded acs.orgnih.gov | 0.42 at 5 days acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
70585-38-5 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1R,2R)-3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3/t18-,19+/m0/s1 |
InChI Key |
VGPIBGGRCVEHQZ-RBUKOAKNSA-N |
SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |
Isomeric SMILES |
CC(C)(C)[C@H]([C@H](N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O |
Other CAS No. |
98169-52-9 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Fungicidal Action
Inhibition of Ergosterol (B1671047) Biosynthesis Pathway (EBP) in Fungi
The fungicidal action of bitertanol (B1667530) is centered on its ability to interfere with the ergosterol biosynthesis pathway (EBP), a critical metabolic route for most fungi. nih.gov By blocking this pathway, bitertanol effectively halts the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell. wur.nl
The primary molecular target of bitertanol and other demethylase inhibitor (DMI) fungicides is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). jst.go.jpresearchgate.net This enzyme catalyzes the removal of a methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. wur.nlwikimedia.org The inhibition of sterol 14α-demethylase is a well-established mechanism for triazole fungicides. researchgate.net Resistance to DMI fungicides can arise from mutations in the CYP51 gene or its overexpression. nih.gov
Bitertanol exists as four stereoisomers, and research has shown significant differences in their biological activity. researchgate.netresearchgate.net For instance, the (1S,2R)-bitertanol isomer has demonstrated substantially higher fungicidal activity against various pathogenic fungi compared to its other stereoisomers. researchgate.net
Molecular docking studies have been employed to investigate the interaction between bitertanol stereoisomers and fungal cytochrome P450 enzymes. researchgate.netnih.govacs.org These studies have revealed that the stereochemistry of bitertanol significantly influences its binding affinity to the target enzyme.
Research indicates that the (1S,2R)-bitertanol isomer exhibits shorter binding distances and lower binding energies with cytochrome P450 enzymes compared to the other stereoisomers. researchgate.net This suggests a more stable and efficient binding to the active site of the enzyme, which correlates with its enhanced fungicidal potency. researchgate.net The interaction often involves the nitrogen atom of the triazole ring of bitertanol coordinating with the heme iron atom within the cytochrome P450 enzyme. researchgate.net
Table 1: Molecular Docking Insights for Bitertanol Stereoisomers
| Stereoisomer | Binding Affinity with CYP51 | Key Interaction Features | Implication |
|---|---|---|---|
| (1S,2R)-bitertanol | Highest | Shorter binding distances, lower interaction energies. researchgate.net | Enhanced inhibition of ergosterol biosynthesis. researchgate.net |
| Other stereoisomers | Lower | Longer binding distances, higher interaction energies. researchgate.net | Reduced fungicidal activity. researchgate.net |
The inhibition of ergosterol biosynthesis by bitertanol has profound consequences for the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of abnormal sterol precursors, such as lanosterol, disrupt the normal structure and function of the membrane. wur.nldrfungus.org
This disruption leads to altered membrane fluidity and permeability, which in turn impairs the activity of essential membrane-bound enzymes, such as chitin (B13524) synthase. wur.nl The compromised integrity of the cell membrane ultimately leads to the cessation of fungal growth and cell death. nih.govscbt.com
Molecular Docking and Binding Affinity Studies with Fungal Cytochrome P450 Enzymes
Broader Physiological and Metabolic Effects on Fungal Pathogens
Beyond its primary effect on ergosterol synthesis, bitertanol can induce broader physiological and metabolic stress in fungal pathogens.
While the primary mode of action is not the direct inhibition of respiration, the disruption of cell membrane integrity can indirectly affect mitochondrial function and energy metabolism. grdc.com.aunih.gov The altered membrane environment can impact the function of membrane-associated components of the electron transport chain, potentially leading to reduced ATP production. nih.govnih.gov Some studies on other fungicides that affect membrane integrity have shown a subsequent impact on fungal respiration. researchgate.netnih.gov
The fungal cell wall is a dynamic structure crucial for maintaining cell shape, integrity, and mediating interactions with the environment. davidmoore.org.ukquora.com Its synthesis is intricately linked to the plasma membrane. The disruption of the cell membrane by bitertanol can indirectly affect the synthesis and proper assembly of cell wall components like chitin and glucans. wur.nlmdpi.com
The accumulation of abnormal sterols in the membrane can interfere with the activity of enzymes like chitin synthase, which are located in the plasma membrane and are essential for cell wall biosynthesis. wur.nldavidmoore.org.uk This can lead to aberrant cell wall formation, impacting fungal morphogenesis and the ability of the pathogen to grow and infect host tissues. medchemexpress.comkoreascience.krnih.gov
Table 2: Summary of Bitertanol's Fungicidal Mechanisms
| Mechanism | Primary Target/Process | Cellular Consequence |
|---|---|---|
| Primary | Ergosterol Biosynthesis Pathway (Inhibition of Sterol 14α-Demethylase). jst.go.jpebi.ac.uk | Disrupted cell membrane integrity and function, accumulation of toxic sterol intermediates. wur.nl |
| Secondary | Fungal Respiration and Energy Metabolism. | Potential indirect disruption due to membrane damage. grdc.com.aunih.gov |
| Secondary | Fungal Cell Wall Synthesis and Morphogenesis. medchemexpress.comkoreascience.kr | Impaired synthesis of cell wall components due to membrane-enzyme disruption. wur.nldavidmoore.org.uk |
Induction of Oxidative Stress Responses in Target Fungi
Bitertanol, a member of the azole class of fungicides, primarily functions by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. Beyond this primary mechanism, a significant body of research indicates that azole fungicides, including bitertanol, also induce oxidative stress within fungal cells, contributing to their fungicidal or fungistatic effects. nih.govresearchgate.netmdpi.com
The inhibition of ergosterol synthesis leads to downstream cellular consequences that promote the generation of reactive oxygen species (ROS). nih.govnih.gov This process creates a state of oxidative stress, where the production of ROS overwhelms the fungus's antioxidant defense systems. mdpi.com Studies on various fungi have shown that exposure to azoles leads to a significant increase in intracellular ROS levels. nih.gov This accumulation of ROS can damage vital cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. nih.gov
Fungi possess enzymatic and non-enzymatic antioxidant systems to counteract oxidative damage, including enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) S-transferases (GST). nih.govmdpi.com However, the ROS burst induced by azole treatment can disrupt the balance of these antioxidant defenses. nih.gov For instance, some studies have shown that while catalase activity might increase in response to the stress, the activity of other key enzymes like SOD can be drastically reduced. nih.govresearchgate.net This imbalance in the antioxidant response exacerbates the cellular damage caused by ROS. The fungicidal activity of some compounds has been directly linked to this ROS-induced oxidative damage, which can be mitigated by the use of ROS scavengers. nih.gov This highlights the critical role of oxidative stress as a secondary, yet potent, mechanism in the antifungal action of azole fungicides like bitertanol.
Stereoselective Biological Activity and Target Interactions
Bitertanol possesses two chiral centers, resulting in four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of these isomers significantly influences their biological activity and interaction with fungal targets, a phenomenon known as stereoselectivity. x-mol.comresearchgate.net
Differential Fungicidal Efficacy of (R,R)- and Other Stereoisomers
Research has consistently demonstrated significant differences in the fungicidal potency among the four stereoisomers of bitertanol. x-mol.comresearchgate.net While the focus of this article is the (R,R)-(+/-) form, it is crucial to note that studies have identified the (1S,2R)-bitertanol isomer as the most biologically active against a range of pathogenic fungi. x-mol.comresearchgate.net
The bioactivity of (1S,2R)-bitertanol has been reported to be 4.3 to 314.7 times more potent than the other three stereoisomers against eight different plant pathogenic fungi. x-mol.comresearchgate.net In a specific example against Botrytis cinerea, the fungus responsible for grey mould, (1S,2R)-bitertanol showed 10.2 times greater inhibition of spore germination than the (1R,2S) isomer. x-mol.comablesci.com
The fungicidal efficacy is highly dependent on the specific stereoisomer. The table below, compiled from research on Botrytis cinerea, illustrates the varying levels of inhibition among the stereoisomers.
Table 1: Stereoselective Inhibition of Botrytis cinerea Spore Germination by Bitertanol Isomers
| Stereoisomer | Concentration for Inhibition | Relative Efficacy |
|---|---|---|
| (1S,2R)-bitertanol | 0.18 mg L⁻¹ | High |
| (1R,2R)-bitertanol | 0.18 mg L⁻¹ | High |
| rac-bitertanol | 0.18 mg L⁻¹ | High |
| (1R,2S)-bitertanol | 18 mg L⁻¹ | Low |
| (1S,2S)-bitertanol | 18 mg L⁻¹ | Low |
Data sourced from a study on the stereoselective activity of bitertanol stereoisomers against B. cinerea. researchgate.net
This data clearly shows that the (1R,2R)- and (1S,2R)- isomers are significantly more effective at lower concentrations compared to the (1R,2S)- and (1S,2S)- isomers.
Stereospecific Binding to Fungal Molecular Targets
The differential fungicidal activity observed among bitertanol stereoisomers is directly attributed to their stereospecific interactions with the molecular target in fungi. x-mol.com The primary target for azole fungicides is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. nih.gov The effectiveness of each isomer is determined by how well it fits into the active site of this enzyme.
Molecular docking studies have been employed to elucidate the binding mechanism and explain the observed differences in bioactivity. x-mol.commdpi.com These studies have shown that the binding affinity and the distance between the fungicide molecule and the central heme iron atom within the CYP51 active site vary for each stereoisomer. x-mol.com A shorter binding distance and lower binding energy generally correlate with higher inhibitory activity. x-mol.com
The (1S,2R)-isomer, being the most potent, exhibits a very close interaction with the target. In contrast, the less active isomers, including the (1R,2R) form, show different binding orientations and distances. x-mol.com
Table 2: Molecular Docking Results of Bitertanol Stereoisomers with Fungal CYP51
| Stereoisomer | Binding Distance to Heme Iron (Å) |
|---|---|
| (1S,2R)-bitertanol | 2.5 |
| (1R,2R)-bitertanol | 2.6 |
| (1R,2S)-bitertanol | 3.8 |
| (1S,2S)-bitertanol | 3.8 |
Data reflects the distance from the nitrogen atom in the triazole heterocycle to the central Fe+ atom in the ferriporphyrin of the target protein. x-mol.com
The data indicates that the (1S,2R) and (1R,2R) isomers can bind more tightly to the active site of the CYP51 enzyme, as shown by the shorter binding distances. This stronger interaction leads to more effective inhibition of the enzyme, explaining their superior fungicidal efficacy compared to the (1R,2S) and (1S,2S) isomers, which have a significantly larger binding distance. x-mol.com This stereospecific binding is the molecular basis for the differential activity among the bitertanol stereoisomers.
Fungal Resistance Mechanisms to Bitertanol
Elucidation of Resistance Development Pathways
The development of resistance to bitertanol (B1667530) in fungi is not a singular event but rather a multifaceted process involving several distinct biological pathways. These pathways often work in concert, leading to a gradual decrease in the fungicide's effectiveness. The primary mechanisms include modifications at the fungicide's target site, increased removal of the toxic substance from the cell, and the activation of alternative metabolic routes to bypass the inhibited step.
The most common mechanism of resistance to DMI fungicides like bitertanol involves alterations in the CYP51 gene (also known as ERG11), which encodes the target enzyme, sterol 14α-demethylase. croplifejapan.orgapsnet.orgnih.gov Point mutations in the coding sequence of this gene can lead to amino acid substitutions in the enzyme's active site. bdschapters.com These changes can reduce the binding affinity of bitertanol to the enzyme, rendering the fungicide less effective at inhibiting ergosterol (B1671047) biosynthesis. apsnet.orgdovepress.com
While a large number of mutations have been identified in the CYP51 gene across various fungal species, certain mutations are more prevalent and confer higher levels of resistance. bdschapters.comnih.gov For example, the Y136F mutation (a change from tyrosine to phenylalanine at position 136) is a well-known mutation associated with resistance to DMI fungicides. ufl.edu The accumulation of multiple mutations in the CYP51 gene can lead to progressively higher levels of resistance. bdschapters.com In some fungi, such as Candida albicans, three "hot spot" regions within the ERG11 gene are particularly prone to mutations that confer azole resistance. nih.gov
It is important to note that the impact of these mutations can be complex. While many mutations confer cross-resistance to multiple azole fungicides, only a small fraction of them carry a significant fitness cost to the fungus in the absence of the fungicide. biorxiv.org
Table 1: Key Mechanisms of Fungal Resistance to DMI Fungicides like Bitertanol
| Resistance Mechanism | Description | Key Genes/Proteins Involved | Example Fungal Species | References |
|---|---|---|---|---|
| Target Site Mutation | Amino acid substitutions in the target enzyme reduce fungicide binding affinity. | CYP51 (ERG11) | Candida albicans, Zymoseptoria tritici, Erysiphe necator | bdschapters.comapsnet.orgufl.edu |
| Overexpression of Target Gene | Increased production of the CYP51 enzyme dilutes the effect of the fungicide. Often caused by insertions in the promoter region. | CYP51 (ERG11) | Venturia inaequalis, Candida albicans | apsnet.orgnih.govapsnet.org |
| Efflux Pump Overexpression | Increased expulsion of the fungicide from the fungal cell, reducing its intracellular concentration. | ABC transporters (e.g., AtrB, PMR1), MFS transporters (e.g., MfsM2) | Botrytis cinerea, Penicillium digitatum | mdpi.comnih.govplos.org |
Fungi possess sophisticated detoxification systems to protect themselves from harmful compounds, including fungicides. nih.gov A key component of this defense is the action of efflux pumps, which are membrane-bound transporter proteins that actively expel xenobiotics from the cell. micropspbgmu.ruresearchgate.net Two major families of these transporters are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. mdpi.comresearchgate.net
Overexpression of the genes encoding these pumps is a significant mechanism of multidrug resistance (MDR) in fungi. plos.orgnih.gov In Botrytis cinerea, for instance, overexpression of the MFS transporter MfsM2 was linked to resistance to bitertanol, among other fungicides. mdpi.comnih.gov Strains overexpressing this transporter showed reduced accumulation of radiolabeled bitertanol, confirming its role in efflux. plos.orgplos.org Similarly, the ABC transporter AtrB is another key player in MDR phenotypes in B. cinerea. mdpi.com
This overexpression can result from mutations in the promoter regions of the transporter genes or from gain-of-function mutations in transcription factors that regulate their expression. mdpi.com For example, a unique rearrangement in the promoter of the mfsM2 gene, caused by a retrotransposon-derived insertion, was found in MDR strains of B. cinerea. plos.org Enhanced xenobiotic detoxification can also involve a coordinated transcriptional regulation of different phases of detoxification, including modification by cytochrome P450 monooxygenases (Phase I) and secretion by ABC transporters (Phase III). nih.gov
In some cases, fungi can develop resistance by activating alternative metabolic pathways to circumvent the toxic effects of a fungicide. nih.gov When the primary pathway for ergosterol biosynthesis is blocked by bitertanol, some resistant strains can alter their sterol metabolism to overcome this inhibition and support growth. nih.gov This has been observed in the basidiomycete fungus Ustilago maydis in response to DMI fungicides. nih.gov
Another complex resistance strategy involves the regulation of stress response pathways. nih.gov While more commonly associated with other fungicide classes, the principle of activating cellular stress responses to cope with toxic compounds is a fundamental defense mechanism in fungi. nih.gov This can involve intricate signaling cascades, like the high osmolarity glycerol (B35011) (HOG) pathway, that help the fungus adapt to environmental stress, which can include exposure to fungicides. nih.gov The ability of a fungus to reroute its metabolism or activate protective stress pathways represents a more complex and less direct form of resistance compared to target-site mutations or efflux pump overexpression. nih.gov
Overexpression of Efflux Pumps and Enhanced Xenobiotic Detoxification
Genetic and Molecular Basis of Resistance
The resistance observed in fungal populations has a clear genetic and molecular foundation. Identifying the specific genes, alleles, and mutations responsible for resistance is crucial for developing effective monitoring and management strategies.
Research has successfully identified and characterized numerous genes and specific alleles that confer resistance to bitertanol and other DMI fungicides.
CYP51/ERG11 : As previously discussed, mutations in this gene are a primary cause of resistance. apsnet.orgnih.gov Specific point mutations, such as Y136F, have been directly linked to reduced fungicide sensitivity. ufl.edu The sequencing of the CYP51 gene in resistant isolates is a common method to identify these resistance-conferring mutations. nih.govdovepress.com
Efflux Transporter Genes : Genes encoding ABC and MFS transporters are central to MDR. In B. cinerea, the genes atrB (encoding an ABC transporter) and mfsM2 (encoding an MFS transporter) have been definitively linked to resistance phenotypes that include bitertanol. mdpi.complos.org Deletion of the mfsM2 gene in a resistant strain was shown to restore sensitivity to several fungicides, including bitertanol. plos.org
Transcription Factor Genes : Gain-of-function mutations in genes that regulate the expression of efflux pumps are another key genetic basis for resistance. In B. cinerea MDR1 strains, mutations in the transcription factor gene mrr1 lead to the overexpression of the atrB transporter. plos.org In Sclerotinia homoeocarpa, a mutation in the transcription factor ShXDR1 was found to be responsible for the overexpression of both cytochrome P450s and ABC transporters, leading to MDR. nih.gov
Table 2: Examples of Genes Associated with Bitertanol and DMI Fungicide Resistance
| Gene | Function | Mechanism of Resistance | Fungal Species | References |
|---|---|---|---|---|
| CYP51 (ERG11) | Encodes the target enzyme, sterol 14α-demethylase. | Point mutations reducing fungicide binding; gene overexpression. | Various, incl. Venturia inaequalis, Candida spp. | apsnet.orgnih.govapsnet.org |
| mfsM2 | Encodes an MFS efflux pump. | Overexpression due to promoter rearrangement, leading to increased fungicide efflux. | Botrytis cinerea | mdpi.complos.org |
| atrB | Encodes an ABC efflux pump. | Overexpression regulated by transcription factor Mrr1. | Botrytis cinerea | mdpi.complos.org |
| mrr1 | Encodes a transcription factor. | Gain-of-function mutations cause constitutive overexpression of atrB. | Botrytis cinerea | plos.org |
The study of the molecular basis of resistance allows for effective surveillance of fungal populations in agricultural settings. tandfonline.com By monitoring the frequency and spread of resistance-conferring alleles, it is possible to assess the risk of control failures and adapt disease management strategies accordingly. frac.info
Molecular diagnostic tools, such as PCR-based methods, can be designed to rapidly detect specific mutations (e.g., in the CYP51 gene) or promoter rearrangements (e.g., in the mfsM2 gene) within a fungal population. frac.info This allows for the tracking of resistant genotypes at a large scale, even at low frequencies, providing an early warning system for the emergence of resistance. frac.info
For example, annual monitoring of B. cinerea populations in European vineyards revealed a rapid increase in the prevalence of distinct MDR phenotypes. plos.org Molecular analysis showed that MDR2 strains carrying the exact same rearranged mfsM2 allele were found in both French and German regions, suggesting the migration and spread of a single resistant lineage. plos.org Similarly, long-term monitoring of Cercospora beticola populations in sugar beet fields has shown a progressive increase in the mean EC50 values (a measure of resistance) to DMI fungicides over several years, indicating a population-level shift towards reduced sensitivity. tandfonline.com This surveillance is critical for informing resistance management guidelines and preserving the efficacy of fungicides like bitertanol. ufl.edufrac.info
Identification and Characterization of Resistance-Associated Genes and Alleles
Academic Strategies for Resistance Management in Agricultural Ecosystems
Academic research into the management of fungicide resistance in agricultural settings has yielded several strategic frameworks designed to preserve the efficacy of fungicides like Bitertanol. These strategies are rooted in an evolutionary understanding of pathogen populations and aim to minimize the selection pressure that drives the emergence of resistant strains. researchgate.net Key approaches include the implementation of robust Integrated Pest Management (IPM) programs and the strategic use of fungicide mixtures that exhibit synergistic interactions. researchgate.netokstate.edu
Principles of Integrated Pest Management (IPM) in the Context of Fungicide Resistance
Integrated Pest Management (IPM) is a comprehensive approach that combines various control methods to manage diseases, pests, and weeds in a way that is economically viable and minimizes risks to human health and the environment. croplife.co.zablog.gov.uk In the context of managing resistance to fungicides such as Bitertanol, IPM strategies are crucial for reducing reliance on chemical controls and thereby decreasing the selection pressure for resistant fungal pathogens. cropprotectionnetwork.org
The core principles of IPM applicable to fungicide resistance management include:
Monitoring and Scouting: Regular and systematic monitoring of fields to assess disease incidence and severity is fundamental. cropprotectionnetwork.orgrngr.net This allows for timely intervention and helps to avoid unnecessary fungicide applications, ensuring that chemicals are used only when disease pressure reaches a predetermined economic threshold. cropprotectionnetwork.org
Cultural and Biological Controls: Practices such as crop rotation, sanitation (e.g., removing infected plant debris), and maintaining optimal plant health through proper nutrition and irrigation can create an environment less conducive to disease. cropprotectionnetwork.org Biological controls, which use other living organisms to suppress pathogens, can also be integrated into a comprehensive management plan. croplife.co.za
Strategic Chemical Use: When chemical intervention is necessary, IPM dictates a strategic approach. This involves selecting the appropriate fungicide and applying it at the correct time and label-recommended rate. rngr.net A critical strategy is the rotation or mixture of fungicides with different modes of action (MOA). okstate.educropprotectionnetwork.orgapsnet.org Since Bitertanol is a demethylation inhibitor (DMI), it should be used in a program that alternates with fungicides from different Fungicide Resistance Action Committee (FRAC) groups to prevent the buildup of resistant individuals in the pathogen population. croplife.co.za
Table 1: Key IPM Strategies for Fungicide Resistance Management
This table outlines various Integrated Pest Management (IPM) strategies and their specific contributions to mitigating the development of fungicide resistance.
| IPM Strategy | Contribution to Resistance Management | Supporting Rationale |
| Monitoring & Economic Thresholds | Reduces the frequency of fungicide applications. | Fungicides are applied only when necessary, minimizing selection pressure on the pathogen population. cropprotectionnetwork.orgrngr.net |
| Resistant Varieties | Lowers the initial pathogen inoculum. | A smaller pathogen population reduces the probability of resistant mutants arising and requiring chemical control. cropprotectionnetwork.orgfrontiersin.org |
| Crop Rotation | Disrupts the life cycle of host-specific pathogens. | Reduces the carry-over of pathogen populations from one season to the next, decreasing disease pressure. cropprotectionnetwork.org |
| Fungicide Rotation/Mixtures | Exposes pathogens to multiple modes of action. | Makes it more difficult for a pathogen to develop resistance, as it would need to possess multiple resistance mechanisms simultaneously. apsnet.orgfrac.info |
| Proper Application | Ensures maximum efficacy and prevents sublethal doses. | Applying fungicides below the recommended rate can allow partially resistant individuals to survive and reproduce. cropprotectionnetwork.org |
Mechanistic Analysis of Synergistic Interactions with Other Fungicides
The combination of Bitertanol with other fungicides can result in a synergistic effect, where the combined efficacy of the two compounds is greater than the sum of their individual effects. epo.orgapsnet.org This strategy is not only effective for broad-spectrum disease control but can also be a powerful tool in resistance management. The mechanisms underlying these synergistic interactions are complex and can involve multiple processes at the cellular level.
One of the primary mechanisms of resistance to DMI fungicides like Bitertanol involves the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. nih.govnih.gov These membrane proteins actively expel the fungicide from the fungal cell, preventing it from reaching its target site, the C14-demethylase enzyme involved in ergosterol biosynthesis. nih.govmdpi.com
Research has shown that certain fungicides, when used in combination with a DMI, can interfere with these resistance mechanisms. For instance, a synergistic interaction might occur if the partner fungicide inhibits the efflux pump responsible for expelling Bitertanol. This inhibition allows Bitertanol to accumulate within the fungal cell to a lethal concentration, restoring its efficacy even against resistant strains. researchgate.net
Other mechanistic explanations for synergy include:
Sequential Pathway Inhibition: The two fungicides may inhibit different enzymes in the same critical metabolic pathway.
Increased Uptake: One compound may alter the permeability of the fungal cell membrane, facilitating increased uptake of the partner fungicide. mdpi.com
Inhibition of Detoxification: A partner compound might inhibit enzymes that the fungus uses to metabolize and detoxify the primary fungicide. mdpi.com
Studies on Botrytis cinerea have identified specific MFS transporters, such as MfsM2, that contribute to multidrug resistance, including resistance to Bitertanol. researchgate.net The use of a synergistic partner that could block the function of such transporters would be a targeted strategy to overcome this form of resistance. The interaction between different fungicide classes, such as DMIs and strobilurins (QoIs) or succinate (B1194679) dehydrogenase inhibitors (SDHIs), can provide both enhanced disease control and a more robust anti-resistance strategy. epo.orggoogle.com
Table 2: Examples of Synergistic Fungicide Interactions with DMI Fungicides
This table provides examples of fungicide classes that have shown synergistic interactions with Demethylation Inhibitor (DMI) fungicides like Bitertanol against specific pathogens. The synergy ratio indicates the factor by which the mixture's effectiveness exceeds the expected additive effect.
| DMI Fungicide Partner Class | Pathogen Example | Potential Mechanism of Synergy | Synergy Ratio (Example) |
| Strobilurins (QoIs) | Zymoseptoria tritici | Inhibition of different sites in the fungal respiration and sterol biosynthesis pathways. | >1.5 |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Rhynchosporium secalis | Dual blockade of mitochondrial respiration (Complex II and III) and ergosterol synthesis. | ~1:1 concentration ratio shows synergistic effect. epo.org |
| Multi-site Inhibitors (e.g., Chlorothalonil) | Zymoseptoria tritici | DMI provides specific, systemic action while the multi-site inhibitor provides broad, contact protection and has a low resistance risk. google.com | Varies |
| Phenylamides | Phytophthora infestans | Systemic fungicide (phenylamide) combined with a locally systemic/contact fungicide (DMI) can provide enhanced protection. apsnet.org | 6.4 |
Note: Synergy ratios are highly dependent on the specific compounds, pathogen isolate, and experimental conditions. The values presented are illustrative based on published research. apsnet.org
Environmental Fate and Behavior of Bitertanol
Degradation and Transformation Pathways in Environmental Compartments
The breakdown of bitertanol (B1667530) in the environment involves multiple pathways, including microbial action, and is influenced by factors such as light and water, though to a lesser extent. The stereochemistry of the molecule plays a significant role in its degradation kinetics.
Microbial activity is a primary driver of bitertanol degradation in soil. Studies have demonstrated that bitertanol's breakdown is significantly faster in non-sterile soils compared to sterile ones, highlighting the crucial role of microorganisms. inchem.org In one study, bitertanol accounted for 95.4% of the total carbon-14 (B1195169) (¹⁴C) in sterile soil after 31 days, whereas only 11% remained in non-sterile soil under similar conditions. inchem.org The degradation process leads to the mineralization of bitertanol, primarily into carbon dioxide (CO₂), with up to 68% being converted in certain standard soils. inchem.org
Degradation rates are influenced by soil type and conditions. For instance, under laboratory settings, bitertanol's half-life was observed to be 12 days in alluvial loam soil and 30 days in volcanic ash loam soil. inchem.org Field tests, however, have shown half-lives ranging from 19 to 27 days. inchem.org The process occurs under both aerobic and anaerobic conditions, though degradation is somewhat slower in anaerobic environments. inchem.org In a study on silt loam soil, bitertanol and its organo-soluble metabolites decreased from over 98% of the total ¹⁴C to about 8.4% after 121 days under aerobic conditions, with CO₂ and unextracted residues increasing substantially. inchem.org A key metabolite identified in soil is bitertanol ketone. inchem.org
While microbial action is key in soil, the stability of bitertanol in water appears to be much higher in the absence of microbes.
Bitertanol demonstrates significant stability against hydrolysis. Laboratory studies on sterile aqueous solutions containing bitertanol showed no apparent degradation after 30 days. inchem.org This stability was maintained across a range of pH levels (4, 7, and 9) and temperatures (25°C and 40°C), with 94-109% of the initial amount recovered. inchem.org
Photodegradation, the breakdown of molecules by light, is another potential environmental fate pathway for pesticides. wikipedia.org For fungicides that are absorbed into the plant tissue, exposure to photodecomposition is reduced. revistacultivar.com Direct photolysis occurs when a chemical absorbs sunlight, leading to reactions like bond scission or rearrangement. nih.gov However, for bitertanol, specific studies detailing its photodegradation rates and pathways in the environment are not extensively documented in the provided sources.
As a chiral compound with two stereocenters, bitertanol exists as four stereoisomers. Research has shown that the degradation of bitertanol is stereoselective, meaning different isomers break down at different rates.
In soil, the (1S,2R)- and (1R,2S)-stereoisomers of bitertanol have been found to degrade more rapidly than the other two isomers. researchgate.net The half-lives of the four stereoisomers can vary significantly depending on the soil type and conditions, ranging from 9.1 days to 86.6 days. researchgate.net Studies on the diastereoisomers (often referred to as bitertanol I and II) in soil indicated that both were degraded at approximately the same rates. inchem.org
Stereoselective degradation has also been observed in plants. In a study on cucumbers, (1R,2S)-bitertanol and (1R,2R)-bitertanol were degraded preferentially. nih.gov
Table 1: Half-lives of Bitertanol Stereoisomers in Soil
| Stereoisomer | Condition | Half-life (Days) | Source |
|---|---|---|---|
| (1S,2R)-bitertanol | Various Soils | Faster degradation rate | researchgate.net |
| (1R,2S)-bitertanol | Various Soils | Faster degradation rate | researchgate.net |
| All four stereoisomers | Different Soils | 9.1 - 86.6 | researchgate.net |
| Diastereoisomers (I & II) | Alluvial Loam Soil | 12 | inchem.org |
| Diastereoisomers (I & II) | Volcanic Ash Loam Soil | 30 | inchem.org |
Photodegradation and Hydrolysis Mechanisms
Uptake, Translocation, and Metabolism in Plants
The interaction of bitertanol with plants involves uptake through leaves and roots, followed by limited movement within the plant and slow metabolic breakdown.
Foliar application of bitertanol results in poor absorption through the leaves. regulations.gov In one study on apples, 96% of the applied bitertanol remained unchanged on the leaf surface after 14 days. regulations.gov After 3 days, only 1.7% of the applied dose was absorbed, and this increased to just 3% after 14 days. regulations.gov In peanut plants, surface residue accounted for 61-72% of the total recovered radioactivity 12 to 28 days after application in younger plants. inchem.org
Root uptake from a fortified nutrient solution is more significant. A study with young peanut plants grown in a solution containing ¹⁴C-labeled bitertanol showed that 43.7% of the available compound was absorbed by the plant system (roots and shoots) over 7 days. inchem.orgregulations.gov Of the total radioactivity administered, 29% was recovered in the roots and 15% in the shoots. regulations.gov The two diastereoisomeric forms of bitertanol appear to be absorbed by the roots at roughly equal rates. fao.org
Table 2: Bitertanol Uptake in Peanut Plants from Nutrient Solution
| Plant Part | Recovered Radioactivity (%) | Source |
|---|---|---|
| Roots | 28.8% - 29% | inchem.orgregulations.gov |
| Shoots | 14.9% - 15% | inchem.orgregulations.gov |
| Fortified Nutrient Solution | 40% | inchem.orgregulations.gov |
| Non-fortified Solution (after transfer) | 10.6% - 11% | inchem.orgregulations.gov |
Once absorbed, bitertanol shows very little translocation within the plant. regulations.gov Following foliar application, movement to untreated opposite leaves is minimal. regulations.gov There is also no evidence of bitertanol volatilizing from the leaf surface. inchem.org
After root uptake, translocation from the roots to the shoots is relatively low. regulations.gov While absorbed radioactivity is distributed throughout the plant, it tends to concentrate in the veins. inchem.org There is evidence of stereoselectivity in translocation; higher levels of bitertanol I (one of the diastereoisomers) in the roots compared to the shoots suggest that bitertanol II is translocated more rapidly throughout the plant, or that bitertanol I is metabolized more quickly in the roots. inchem.org The compound does not appear to be translocated from old to new growth. fao.org
The primary residue found in plants is unchanged bitertanol. inchem.orgregulations.gov Metabolism is slow, with low levels of metabolites such as a glucoside of bitertanol, bitertanol ketone, and 4-hydroxybiphenyl being identified. inchem.orgregulations.gov
Plant-Mediated Biotransformation and Conjugation Pathways
Once applied to crops, bitertanol undergoes slow metabolism. fao.org Studies on apples, peanuts, and cotton have shown that unchanged bitertanol is the primary residue found. fao.org The main metabolic processes involve the hydroxylation of the phenyl ring and the oxidation of the tert-butyl group, leading to the formation of bitertanol alcohol and the corresponding carboxylic acid. fao.org
Key metabolic pathways in plants include:
Oxidation: The hydroxyl group can be oxidized to form the keto-analogue of bitertanol. fao.org
Cleavage: The biphenyl (B1667301) moiety can be cleaved, resulting in bitertanol benzoic acid. fao.org
Conjugation: The free hydroxyl group can be conjugated with a malonyl glucoside. fao.org
In a study on peanuts, bitertanol had a half-life of 141 days, while in apples, it was 150 days. fao.org Unchanged bitertanol accounted for a significant portion of the residue in apple fruits (83-96%), peanut shoots (86%), and cotton plants (79%). fao.org After seed treatment of wheat, the primary metabolites found in the grain at harvest were derivatives of 1,2,4-triazole (B32235), namely triazolylalanine and triazolylacetic acid, with the parent compound being undetectable. fao.org
Plant metabolism studies using radiolabeled bitertanol have provided further insights. In peanut plants, bitertanol was the major residue, with a glucoside of bitertanol and 4-hydroxybiphenyl being minor metabolites. regulations.gov Root uptake studies in peanuts showed that bitertanol can be absorbed by the roots and translocated to the shoots. regulations.govinchem.org
Metabolites of Bitertanol in Various Crops
| Crop | Metabolite | Percentage of Total Residue | Reference |
|---|---|---|---|
| Apple | Unchanged Bitertanol | 83-96% | fao.org |
| Peanut | Unchanged Bitertanol | 86% | fao.org |
| Cotton | Unchanged Bitertanol | 79% | fao.org |
| Wheat (Seed Treatment) | Triazolylalanine | 50-66% | fao.org |
| Wheat (Seed Treatment) | Triazolylacetic Acid | 22-34% | fao.org |
Ecological Interactions and Impact on Non-Target Organisms
The introduction of bitertanol into the environment can have unintended consequences for organisms not targeted by the fungicide.
Pesticides can alter the structure and function of soil microbial communities, which are vital for soil health and nutrient cycling. nih.govnih.gov Fungicides, in particular, can have a negative impact on soil enzyme activities. researchgate.net While specific studies on the effect of bitertanol on soil microbial communities are limited, research on other triazole fungicides, such as myclobutanil, has shown that high doses can negatively affect the activity of soil dehydrogenase. researchgate.netmdpi.com The degradation of bitertanol in soil is influenced by microbial activity, with stereoisomers degrading at different rates. researchgate.net For instance, (1S,2R)-bitertanol and (1R,2S)-bitertanol have been observed to degrade faster in soil than other stereoisomers. researchgate.net
The impact of pesticides on soil enzymes is complex, with some studies showing inhibition and others stimulation of enzyme activity. cabidigitallibrary.org For example, the fungicide azoxystrobin (B1666510) has been shown to have a dose-dependent impact on soil microbial communities, decreasing richness and biodiversity. nih.gov Given that bitertanol is also a triazole fungicide, it is plausible that it could exert similar effects on soil microbial populations and their enzymatic functions. researchgate.netmdpi.com
Bitertanol exhibits toxicity to a range of aquatic organisms. bayer.com.aulgcstandards.comherts.ac.uk Ecotoxicological data indicate that it can be harmful to fish, aquatic invertebrates, and algae. agropages.comufscar.br
Ecotoxicity of Bitertanol to Aquatic Organisms
| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 8.31 | 96 h | bayer.com.au |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 2.2-2.7 | 96 h | agropages.com |
| Water flea (Daphnia magna) | EC50 | 4.46 | 48 h | bayer.com.aulgcstandards.com |
| Water flea (Daphnia magna) | LC50 | >1.8-7 | 48 h | agropages.com |
| Green algae (Desmodesmus subspicatus) | EC50 | 5.75 | 72 h | bayer.com.au |
| Green algae (Scenedesmus subspicatus) | ErC50 | 0.31 | - | agropages.com |
The toxicity of bitertanol can also be stereoselective. For example, studies on other chiral triazole fungicides have shown that different enantiomers can have varying levels of toxicity to aquatic organisms like zebrafish and algae. researchgate.netresearchgate.net This suggests that assessing the ecological risk of bitertanol should consider the specific stereoisomers present.
Bitertanol has a moderate potential for bioaccumulation in aquatic organisms. herts.ac.uk The bioconcentration factor (BCF) is a key indicator of a substance's tendency to accumulate in an organism from the surrounding water. A BCF value of 160 has been reported for bitertanol. bayer.com.au Another study reported BCF values of 280 to 300 for viscera, 78 to 85 for edible tissue, and 190 to 200 for whole fish. fao.org
The bioavailability of pesticides in sediment, a major reservoir for hydrophobic compounds like bitertanol, is a complex process influenced by factors like sediment organic matter content. slu.se While uptake from pore water is one route, exposure to contaminated sediment can lead to higher accumulation in organisms than predicted from pore water concentrations alone. slu.se The lipophilicity of a pesticide, indicated by its logP value, is a significant factor in its potential for bioaccumulation. agrobiology.ru Bitertanol has a logP of 4.1 to 4.15, suggesting a tendency to partition into fatty tissues. agropages.com
The process of biomagnification, where the concentration of a substance increases at successively higher levels in a food chain, is a concern for persistent and bioaccumulative compounds. jircas.go.jp While direct evidence for the biomagnification of bitertanol in environmental food chains is not extensively detailed in the provided search results, its properties suggest that this is a potential risk that warrants consideration in a comprehensive ecological risk assessment.
Advanced Research Methodologies and Analytical Techniques for Bitertanol
Chromatographic and Spectroscopic Methods for Quantification and Stereoisomer Analysis
The accurate detection and quantification of Bitertanol (B1667530) and its stereoisomers in various matrices are paramount for both regulatory compliance and understanding its environmental fate. To this end, a suite of advanced chromatographic and spectroscopic methods has been developed and refined.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric separation of Bitertanol, a triazole fungicide with four stereoisomers. nih.govacs.org The development of specialized chiral stationary phases (CSPs) has been instrumental in achieving the successful separation of these stereoisomers.
Researchers have successfully employed polysaccharide-derived CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenyl carbamate), in reversed-phase HPLC to achieve complete enantioseparation of Bitertanol. nih.gov The optimization of experimental conditions, including the composition of the mobile phase (typically a mixture of methanol (B129727) or acetonitrile (B52724) with a formic acid aqueous solution) and column temperature, is crucial for obtaining baseline separation of the stereoisomers. nih.gov For instance, satisfactory resolutions for Bitertanol have been achieved on Lux Cellulose-2 and Lux Cellulose-3 columns. researcher.life
A notable HPLC method was developed for the simultaneous analysis of the four Bitertanol stereoisomers in various matrices including apples, pears, tomatoes, cucumbers, and soil. nih.govacs.org This method demonstrated good linearity, with R² values greater than or equal to 0.999, across a concentration range of 0.02–10 mg/L. nih.govacs.org The mean recoveries of the four stereoisomers in these five matrices ranged from 74.6% to 101.0%, with intraday and interday relative standard deviations between 0.6% and 9.9%. nih.govacs.org The absolute configuration and optical rotation of the four stereoisomers were confirmed using X-ray diffraction and HPLC tandem circular dichroism. nih.govacs.org
The mechanism of separation on these chiral columns is often elucidated through molecular docking studies, which, along with thermodynamic parameters, help explain the resolution of the stereoisomers. nih.govacs.org Furthermore, a novel azobenzenediamide bridged bis(β-cyclodextrin)-bonded chiral stationary phase (AZCDP) has shown the ability to resolve Bitertanol, which was not achievable with previously reported stilbene-bridged CSPs, highlighting the continuous innovation in this field. oup.com
Table 1: HPLC Methods for Bitertanol Enantiomeric Separation
| Chiral Stationary Phase (CSP) | Matrices | Key Findings | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3-chloro-4-methylphenyl carbamate) | Not specified | Complete enantioseparation achieved by optimizing mobile phase and temperature. | nih.gov |
| Lux Cellulose-2 and Lux Cellulose-3 | Not specified | Satisfactory resolutions obtained for Bitertanol. | researcher.life |
| Not specified (method developed for 4 stereoisomers) | Apple, pear, tomato, cucumber, soil | Good linearity (R² ≥ 0.999) and recoveries (74.6% to 101.0%). | nih.govacs.org |
| Azobenzenediamide bridged bis(β-cyclodextrin) (AZCDP) | Not specified | Successfully resolved Bitertanol, unlike previous stilbene-bridged CSPs. | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques widely used for the determination and confirmation of Bitertanol residues in various commodities. nih.govresearchgate.net
GC-MS is a well-established method for Bitertanol analysis. inchem.org For instance, a method involving extraction with ethyl acetate (B1210297) and cleanup on tandem solid-phase extraction columns has been used to determine Bitertanol residues in strawberries. nih.gov Positive findings from liquid chromatography with fluorescence detection were confirmed by GC-MS with mass-selective detection, monitoring for ions at m/z 170 and 168. nih.gov Another approach utilizes extraction with dichloromethane (B109758) and cleanup by gel permeation chromatography, with reported recoveries of 108% and 104% for fortifications at 0.005 and 0.5 mg/l in water, respectively. inchem.org
LC-MS/MS has emerged as a highly sensitive and selective technique for pesticide residue analysis, including Bitertanol. researchgate.net This method is particularly advantageous for analyzing polar and thermally unstable compounds that are challenging for GC-based methods. researchgate.net LC-MS/MS methods have been developed for the simultaneous determination of numerous pesticide residues in fruits and vegetables. eurl-pesticides.eu By coupling HPLC with tandem mass spectrometry, complete enantioseparation of 21 triazole fungicides, including Bitertanol, has been achieved. nih.gov The fungicides are typically detected in electrospray ionization (ESI) positive mode using selected reaction monitoring (SRM). nih.gov For Bitertanol, a study reported that while most pesticide residues had expanded uncertainties between 13 and 18% in both LC-MS/MS and GC-MS/MS analysis, the expanded uncertainty for Bitertanol in LC-MS/MS was greater than 24%. acs.org
Table 2: GC-MS and LC-MS/MS Methods for Bitertanol Analysis
| Technique | Matrix | Extraction/Cleanup | Key Findings | Reference |
| GC-MS | Strawberries | Ethyl acetate extraction, SAX and NH2 SPE cleanup | Confirmation of residues, monitoring m/z 170 and 168. | nih.gov |
| GC | Apples | Acetone extraction, Florisil column cleanup | Recoveries of 86-108% at 0.05-0.1 mg/kg. | inchem.org |
| GC | Water | Dichloromethane extraction, gel permeation chromatography | Recoveries of 108% and 104% at 0.005 and 0.5 mg/l. | inchem.org |
| LC-MS/MS | Not specified | Not specified | Complete enantioseparation of Bitertanol. | nih.gov |
| LC-MS/MS | Fruits and Vegetables | Ethyl acetate extraction | Part of a multi-residue method. | eurl-pesticides.eu |
| LC-MS/MS | Not specified | Not specified | Expanded uncertainty >24% for Bitertanol. | acs.org |
Molecularly Imprinted Polymers-Surface-Enhanced Raman Spectroscopy (MIP-SERS) Applications
A novel and promising analytical approach for the rapid detection of Bitertanol involves the combination of Molecularly Imprinted Polymers (MIPs) with Surface-Enhanced Raman Spectroscopy (SERS). researchgate.netresearchgate.net This MIP-SERS technique offers high sensitivity and selectivity, overcoming matrix interference effects commonly encountered in complex samples like fruits and vegetables. researchgate.netresearchgate.net
MIPs are synthetic polymers designed with specific recognition sites for a target analyte. mdpi.com In the context of Bitertanol analysis, MIPs have been synthesized using a dummy template, such as triadimefon (B1683231), to avoid template leakage and interference. researchgate.net These polymers exhibit a higher absorption capacity for Bitertanol compared to non-imprinted polymers (NIPs). researchgate.net
SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces, such as gold (AuNPs) or silver nanoparticles. researchgate.netmdpi.com By coupling MIPs with SERS, a highly selective and sensitive detection system is created. researchgate.net The MIPs act as a recognition and extraction phase, selectively capturing Bitertanol from the sample matrix, while the SERS-active nanoparticles provide the signal enhancement for detection. researchgate.net
A MIP-SERS method for the rapid detection and quantification of Bitertanol in cucumber and peaches has been reported. researchgate.netresearchgate.net This method utilized AuNPs as the SERS colloid and employed partial least-squares regression (PLSR) for quantitative analysis based on characteristic SERS spectral peaks of Bitertanol (760, 985, 1190, and 1279 cm⁻¹). researchgate.net The limits of detection (LODs) for this method were 0.041 and 0.029 mg/kg in cucumber and peaches, respectively, with the entire analysis process taking 15 minutes or less. researchgate.net The use of MIPs significantly improves the clarity of the SERS spectra by reducing background noise from the sample matrix. researchgate.net
Table 3: MIP-SERS for Bitertanol Detection
| Matrix | Template for MIP | SERS Substrate | Key Findings | Reference |
| Cucumber, Peaches | Triadimefon (dummy template) | Gold Nanoparticles (AuNPs) | LODs of 0.041 mg/kg (cucumber) and 0.029 mg/kg (peaches). Analysis time ≤ 15 min. | researchgate.net |
Molecular Biology and Genomic Approaches for Resistance Studies
Understanding the mechanisms of fungal resistance to Bitertanol is crucial for developing effective and sustainable disease management strategies. Molecular biology and genomic approaches provide powerful tools to investigate the genetic basis of this resistance.
Quantitative PCR and Sequencing for Gene Expression and Mutation Detection
Fungal resistance to azole fungicides like Bitertanol is often linked to mutations and overexpression of the target gene, CYP51 (also known as ERG11), which encodes the enzyme sterol 14α-demethylase. Quantitative Polymerase Chain Reaction (qPCR) and DNA sequencing are indispensable techniques for studying these resistance mechanisms.
qPCR allows for the quantification of CYP51 gene expression levels in fungal strains. Increased expression of this gene can lead to a higher concentration of the target enzyme, thereby reducing the effectiveness of the fungicide. By comparing the expression levels in resistant and susceptible strains, researchers can determine if overexpression is a contributing factor to the resistance phenotype.
DNA sequencing of the CYP51 gene is used to identify specific point mutations that can alter the amino acid sequence of the encoded protein. These mutations can reduce the binding affinity of Bitertanol to the enzyme, rendering the fungicide less effective. Identifying these mutations is critical for monitoring the evolution and spread of resistant fungal populations.
Genetic Transformation and Gene Editing Techniques in Fungal Pathogens
Genetic transformation and advanced gene editing techniques, such as CRISPR/Cas9, are powerful tools for functionally validating the role of specific genes and mutations in Bitertanol resistance. nih.govresearchgate.net These methods allow for the precise manipulation of fungal genomes. apsnet.orgfrontiersin.org
Genetic transformation involves introducing a specific gene or a modified version of a gene into a fungal cell. For example, a mutated version of the CYP51 gene identified in a resistant strain can be introduced into a susceptible strain. If the transformed susceptible strain exhibits increased resistance to Bitertanol, it provides direct evidence that the specific mutation confers resistance. Conversely, deleting or "knocking out" the CYP51 gene can be performed to confirm its essential role and as a target of the fungicide.
The CRISPR/Cas9 system has revolutionized genome editing, offering a highly efficient and precise way to introduce targeted mutations, deletions, or insertions into the genomes of fungal pathogens. apsnet.orgfrontiersin.org This technology can be used to create specific mutations in the CYP51 gene of a susceptible fungal strain to mimic those found in resistant isolates. nih.gov This allows researchers to study the effect of individual mutations on Bitertanol resistance in a controlled genetic background, providing definitive proof of their functional significance. apsnet.org These techniques are not only crucial for understanding the fundamental mechanisms of resistance but also for screening new antifungal compounds and developing strategies to overcome existing resistance. apsnet.orgfrontiersin.org
In Vitro and In Planta Bioassays for Fungicidal Efficacy Evaluation
The evaluation of a fungicide's effectiveness begins with controlled laboratory and greenhouse studies. These assays provide foundational data on the compound's intrinsic activity against specific fungal pathogens, paving the way for more complex field trials. For bitertanol, these bioassays are crucial for understanding its spectrum of activity and potency.
Mycelial Growth Inhibition and Spore Germination Assays
In vitro assays are the first step in assessing the fungicidal properties of a compound like bitertanol. These tests are conducted in a controlled laboratory setting, typically using Petri dishes containing a growth medium amended with the fungicide. The two most common types of in vitro assays are mycelial growth inhibition and spore germination assays.
Mycelial Growth Inhibition Assays
This method, often referred to as the "poisoned food technique," evaluates a fungicide's ability to prevent the vegetative growth of a fungus. researchgate.netgrafiati.com A pathogen is introduced onto a nutrient agar (B569324) medium that contains various concentrations of the fungicide being tested. icm.edu.pl The plates are then incubated, and the radial growth of the fungal colony is measured over time and compared to a control plate without the fungicide. icm.edu.pljbiopestic.com The percentage of growth inhibition is then calculated. icm.edu.pl
Studies have shown that bitertanol can significantly inhibit the mycelial growth of various fungal pathogens. For instance, in a study on Fusarium oxysporum, bitertanol was among the systemic fungicides that significantly inhibited mycelial growth at a concentration of 1000 ppm. jbiopestic.com Similarly, against Ascochyta rabiei, bitertanol showed 98.88% inhibition at a 500 ppm concentration. researchgate.net Research has also demonstrated its efficacy in inhibiting the mycelial growth of Penicillium glaucum, following carbendazim (B180503) and hexaconazole (B1673136) in effectiveness. grafiati.com
Interactive Data Table: Mycelial Growth Inhibition by Bitertanol and Other Fungicides
| Fungus | Fungicide | Concentration (ppm) | Mycelial Growth (mm) | Percent Inhibition (%) | Reference |
| Fusarium oxysporum | Bitertanol | 1000 | 18.60 | Not Specified | jbiopestic.com |
| Fusarium oxysporum | Hexaconazole | 1000 | 8.80 | Not Specified | jbiopestic.com |
| Fusarium oxysporum | Carbendazim | 1000 | 9.40 | Not Specified | jbiopestic.com |
| Ascochyta rabiei | Bitertanol | 500 | Not Specified | 98.88 | researchgate.net |
| Ascochyta rabiei | Carbendazim | All concentrations | Not Specified | 100 | researchgate.net |
Spore Germination Assays
This assay assesses the fungicide's effect on the initial stage of fungal development—the germination of spores. A suspension of fungal spores is mixed with different concentrations of the fungicide and placed in a suitable environment for germination, such as on a cavity slide in a moist chamber. jbiopestic.comarccjournals.com After an incubation period, the percentage of germinated spores is determined by microscopic examination and compared to a control. arccjournals.com
Bitertanol's effectiveness in inhibiting spore germination has been documented. For example, in tests against Phaeoisariopsis personata, the causal agent of late leaf spot, bitertanol was evaluated alongside other systemic fungicides. cabidigitallibrary.org While fungicides like difenoconazole (B1670550) and hexaconazole showed higher inhibition, bitertanol was still noted for its activity. cabidigitallibrary.org In another study focusing on Penicillium expansum, the cause of blue mold in apples, bitertanol had a median lethal dose (LD50) of 3.98 µg/ml for inhibiting conidial germination. apsnet.org However, this was higher than other tested fungicides like benomyl (B1667996) and captan, suggesting lower efficacy against this specific pathogen in germination studies. apsnet.org
Interactive Data Table: Spore Germination Inhibition by Bitertanol and Other Fungicides
| Fungus | Fungicide | Median Lethal Dose (µg/ml) | Reference |
| Penicillium expansum | Bitertanol | 3.98 | apsnet.org |
| Penicillium expansum | Captan | 1.04 | apsnet.org |
| Penicillium expansum | CGA 64251 | 0.25 | apsnet.org |
| Penicillium expansum | Benomyl | 0.10 | apsnet.org |
| Penicillium expansum | Captan + Benomyl | 0.07 + 0.07 | apsnet.org |
Controlled Environment Plant Disease Models for Efficacy Assessment
Following promising in vitro results, the next step is to evaluate the fungicide's performance on actual plants in a controlled environment, such as a greenhouse. These in planta models provide a more realistic assessment of a fungicide's efficacy as they account for the complex interactions between the host plant, the pathogen, and the chemical.
In these studies, plants are artificially inoculated with a specific pathogen and then treated with the fungicide. The development of disease symptoms is then monitored and compared to untreated control plants. This allows researchers to determine the fungicide's ability to protect the plant from infection and to curb existing disease.
A notable example of a controlled environment study involving bitertanol was conducted on 'Rome Beauty' apple trees to model apple powdery mildew. apsnet.org In this multi-year study, trees with varying levels of primary mildew were sprayed with different concentrations of bitertanol. apsnet.org The researchers periodically assessed the number of leaves and the proportion of infected leaves per shoot. apsnet.org The results demonstrated that higher concentrations of bitertanol led to lower rates of disease progression and a reduced carrying capacity for the disease. apsnet.org This study was instrumental in developing a model that could predict the concentration of fungicide needed to manage secondary mildew based on the initial amount of primary inoculum. apsnet.org
Field trials have also been conducted to assess bitertanol's efficacy. For instance, in trials for the control of sugary disease in grain sorghum, bitertanol applied at specific rates significantly reduced disease incidence and resulting grain loss when timed with flower opening. researchgate.net However, the study also noted that the residual activity was not sufficient to protect the crop for the entire flowering period. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Bitertanol (B1667530) Derivatives and Analogues
The quest for enhanced fungicidal efficacy and improved environmental profiles drives the development of new bitertanol derivatives. jst.go.jpacs.org Researchers are actively exploring modifications to the bitertanol molecule to create analogues with superior performance. jst.go.jpfrontiersin.org
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgpatsnap.com For bitertanol, SAR studies aim to identify the specific structural features responsible for its fungicidal properties. researchgate.netnih.gov By making systematic chemical modifications to the bitertanol scaffold, researchers can determine which changes lead to increased potency, broader spectrum of activity, or reduced toxicity to non-target organisms. gardp.orgpatsnap.comrsc.org
Research has shown that the spatial arrangement of atoms within the bitertanol molecule significantly impacts its effectiveness. For instance, studies have demonstrated that the (1S,2R)-bitertanol stereoisomer exhibits significantly higher fungicidal activity against various pathogenic fungi compared to other stereoisomers. researchgate.netnih.gov This highlights the importance of stereochemistry in the design of new, more effective fungicides. The insights gained from SAR studies guide medicinal chemists in designing novel derivatives with optimized biological activity. gardp.orgnih.gov
Key areas of investigation in SAR studies for bitertanol derivatives include:
Modification of the biphenyl (B1667301) group: Altering the substituents on the biphenyl ring can influence the molecule's lipophilicity and binding affinity to the target enzyme.
Alterations to the triazole ring: The 1,2,4-triazole (B32235) ring is a critical pharmacophore. Modifications to this ring can impact the compound's mechanism of action.
Changes to the hydroxyl and tert-butyl groups: These functional groups play a role in the molecule's interaction with the target site and its metabolic stability.
Computational Design and Predictive Modeling for New Fungicides
In recent years, computational chemistry has become an indispensable tool in the design of new agrochemicals. nih.govmdpi.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict the biological activity of virtual compounds before they are synthesized in the laboratory. oncodesign-services.comnih.gov This approach significantly accelerates the discovery process and reduces the costs associated with traditional trial-and-error methods. oncodesign-services.com
Molecular docking studies simulate the interaction between a ligand (e.g., a bitertanol derivative) and its protein target, providing insights into the binding mode and affinity. researchgate.net This information is crucial for designing molecules with improved target specificity. For example, computational studies have been used to investigate the binding of bitertanol stereoisomers to cytochrome P450 enzymes, which are involved in its metabolism. researchgate.net
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. patsnap.com These models can then be used to predict the activity of new, untested compounds. By combining computational design with experimental synthesis and testing, researchers can more efficiently identify promising new fungicide candidates based on the bitertanol scaffold. nih.govmdpi.com
Advanced Understanding of Long-Term Environmental Dynamics
The long-term fate and impact of pesticides in the environment are of paramount concern. europa.euresearchgate.net Research on (R,R)-(+/-)-bitertanol is increasingly focused on understanding its persistence, degradation, and mobility in various environmental compartments, including soil and water. herts.ac.ukuniroma1.it
Studies have shown that the degradation rate of bitertanol in soil can vary depending on the soil type and conditions, with half-lives ranging from several days to months. researchgate.netinchem.org The degradation of bitertanol is primarily a microbial process. inchem.org Understanding the environmental factors that influence its degradation is crucial for predicting its environmental persistence and potential for long-term accumulation.
The mobility of bitertanol in soil is considered to be low, reducing the risk of leaching into groundwater. herts.ac.uk However, its persistence in water can be high. herts.ac.uk Advanced analytical techniques are being employed to monitor the presence and concentration of bitertanol and its metabolites in environmental samples, providing a more accurate picture of its environmental dynamics. uniroma1.itnih.gov This data is essential for conducting comprehensive environmental risk assessments and establishing guidelines for its safe use.
Role of (R,R)-(+/-)-Bitertanol in Sustainable Agricultural Systems
Sustainable agriculture aims to meet the world's food and fiber needs without compromising the ability of future generations to meet their own needs. The use of effective and targeted crop protection products like (R,R)-(+/-)-bitertanol can play a role in achieving this goal. acs.org
Integration into Advanced Crop Protection Strategies
Modern crop protection is moving away from the sole reliance on chemical pesticides towards integrated pest management (IPM) strategies. researchgate.netgfdrr.org IPM combines various pest control methods, including cultural practices, biological control, and the judicious use of chemical pesticides, to manage pests in an economically and environmentally sound manner. gfdrr.org
(R,R)-(+/-)-Bitertanol, with its high efficacy against specific fungal pathogens, can be a valuable component of an IPM program. tandfonline.com Its use can be targeted to specific crops and diseases, minimizing its application and potential impact on non-target organisms. Research is ongoing to determine the optimal timing and application methods for integrating bitertanol into IPM strategies for various crops. grafiati.com
Contribution to Global Food Security Research
Ensuring a stable and sufficient food supply for a growing global population is a major challenge. royalsocietypublishing.orgijefm.co.in Fungal diseases are a significant threat to crop production, causing substantial yield losses worldwide. Effective fungicides like bitertanol are crucial for protecting crops and securing the global food supply. fao.orgfao.org
Research into the development of more effective and safer bitertanol derivatives contributes directly to global food security. acs.orgresearchgate.net By improving our ability to control devastating plant diseases, we can increase crop yields and reduce food waste. Furthermore, understanding the role of fungicides in modern agriculture is essential for developing policies and strategies to ensure a sustainable and secure food future. royalsocietypublishing.org
Q & A
Q. Methodological Answer :
- Synthesis : Use enantioselective catalysis or chiral auxiliaries to synthesize the (R,R)-enantiomer, followed by racemic resolution via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) .
- Characterization : Validate enantiomeric purity using chiral HPLC or GC coupled with polarimetric detection. Confirm structural identity via -NMR (e.g., splitting patterns for diastereotopic protons) and high-resolution mass spectrometry (HRMS) .
- Purity Standards : Ensure ≥95% enantiomeric excess (ee) by integrating chromatographic peaks and cross-referencing retention times with certified reference materials .
Basic Research: How should researchers design in vitro experiments to evaluate Bitertanol’s antifungal efficacy while minimizing cross-contamination risks?
Q. Methodological Answer :
- Experimental Design : Use a randomized block design with triplicate samples. Include positive controls (e.g., tebuconazole) and negative controls (solvent-only).
- Bioassay Protocol :
- Prepare fungal spore suspensions (e.g., Fusarium graminearum) at standardized concentrations (e.g., spores/mL).
- Apply Bitertanol at varying concentrations (e.g., 0.1–100 µg/mL) in agar dilution assays.
- Quantify inhibition zones or mycelial growth rates using image analysis software (e.g., ImageJ) .
- Contamination Mitigation : Sterilize equipment between trials and use laminar flow hoods. Validate results with qPCR to detect unintended microbial growth .
Advanced Research: What methodologies resolve contradictions in enantiomer-specific bioactivity data for Bitertanol?
Q. Methodological Answer :
- Data Reconciliation : Conduct meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity affecting enantiomer stability). Use multivariate regression to isolate enantiomer-specific effects .
- Replication Studies : Republish protocols with enhanced transparency (e.g., full solvent composition, temperature gradients during assays) to enable cross-lab validation .
- Mechanistic Clarification : Employ molecular docking simulations to compare (R,R)- and (S,S)-enantiomer binding affinities to fungal CYP51 enzymes. Validate with isothermal titration calorimetry (ITC) .
Advanced Research: How to design ecotoxicological studies assessing Bitertanol’s environmental persistence in agricultural soils?
Q. Methodological Answer :
- Field Sampling : Collect soil cores from treated and untreated plots (depth: 0–20 cm) at multiple timepoints (0, 30, 90 days post-application). Include edge habitats (e.g., hedgerows) to assess lateral dispersion .
- Analytical Methods : Quantify Bitertanol residues via LC-MS/MS with deuterated internal standards. Measure half-life () using first-order kinetics models.
- Ecological Impact : Assess non-target arthropod toxicity (e.g., Folsomia candida reproduction assays) and soil microbial diversity via 16S rRNA sequencing .
Advanced Research: What are the challenges in isolating the (R,R)-enantiomer at scale, and how can chiral separation efficiency be optimized?
Q. Methodological Answer :
- Separation Challenges : Low solubility in aqueous phases, overlapping retention times in chiral columns, and racemization under high-temperature conditions.
- Optimization Strategies :
- Mobile Phase : Use polar organic mode (e.g., methanol/ethanol with 0.1% diethylamine) to enhance enantioselectivity in HPLC .
- Column Screening : Test multiple chiral stationary phases (e.g., Chiralpak IG-U vs. IA) to identify optimal resolution.
- Scale-Up : Transition from analytical to preparative HPLC with gradient elution. Validate purity via differential scanning calorimetry (DSC) to detect eutectic mixtures .
Basic Research: How to formulate a research question investigating Bitertanol’s mode of action using the PICO framework?
Q. Methodological Answer :
- PICO Framework :
- P (Population) : Botrytis cinerea strains resistant to azole fungicides.
- I (Intervention) : (R,R)-Bitertanol at sub-inhibitory concentrations (10 µg/mL).
- C (Comparison) : Wild-type strains treated with racemic Bitertanol.
- O (Outcome) : Changes in ergosterol biosynthesis (measured via GC-MS) and cell membrane integrity (via propidium iodide staining) .
Advanced Research: How can researchers address ethical and reproducibility concerns in Bitertanol-related studies?
Q. Methodological Answer :
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatograms, spectral data, and statistical code in supplementary materials .
- Ethical Compliance : Obtain permits for field studies (e.g., EPA guidelines) and ensure non-target species testing aligns with ARRIVE 2.0 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
